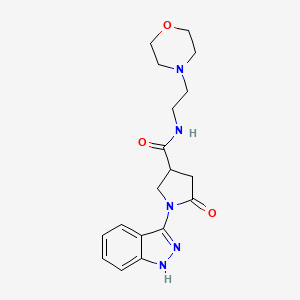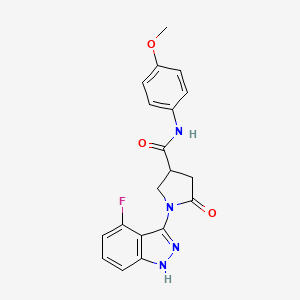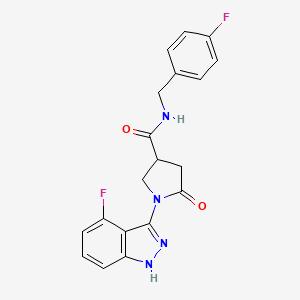![molecular formula C23H23FN2O3S B11229703 1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide](/img/structure/B11229703.png)
1-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a naphthalene moiety, and a fluorophenyl group linked via a methanesulfonyl bridge.
准备方法
The synthesis of 1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions using suitable amines and carboxylic acid derivatives.
Attachment of the Naphthalene Moiety: The naphthalene group is attached through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Incorporation of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.
Methanesulfonyl Bridge Formation: The methanesulfonyl bridge is formed through sulfonylation reactions using sulfonyl chlorides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, and various solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide has a wide range of scientific research applications:
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
相似化合物的比较
1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide can be compared with similar compounds such as:
1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide: This compound has a similar structure but differs in the position of the naphthalene moiety.
1-[(4-Fluorophenyl)methanesulfonyl]-N-(phenyl)piperidine-3-carboxamide: This compound lacks the naphthalene group and has a phenyl group instead.
The uniqueness of 1-[(4-Fluorophenyl)methanesulfonyl]-N-(naphthalen-1-yl)piperidine-3-carboxamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
属性
分子式 |
C23H23FN2O3S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
1-[(4-fluorophenyl)methylsulfonyl]-N-naphthalen-1-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H23FN2O3S/c24-20-12-10-17(11-13-20)16-30(28,29)26-14-4-7-19(15-26)23(27)25-22-9-3-6-18-5-1-2-8-21(18)22/h1-3,5-6,8-13,19H,4,7,14-16H2,(H,25,27) |
InChI 键 |
ZQRXUAFOQAYOOD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-methoxyaniline](/img/structure/B11229628.png)
![N-Benzyl-N-(4-{[(naphthalen-1-YL)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)acetamide](/img/structure/B11229629.png)
![4-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11229636.png)
![methyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B11229655.png)
![N-(3-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11229662.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(3-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B11229663.png)

![1-(4-methylphenyl)-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B11229670.png)

![1-(4-chlorophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B11229682.png)
![N-cyclohexyl-N-methyl-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11229690.png)
![N-(3-methoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11229696.png)

